molecular formula C8H9BO3 B3332563 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol CAS No. 905710-77-2

5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol

Cat. No. B3332563
CAS RN: 905710-77-2
M. Wt: 163.97 g/mol
InChI Key: ZBVCPDWREFJZOJ-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol, also known as 5-HMF boronic acid, is an organic compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications. This compound has a boron atom in its structure, which makes it an important building block for the synthesis of various organic compounds.

Mechanism of Action

Target of Action

The primary target of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is the phosphodiesterase-4 (PDE4) . PDE4 is an enzyme that plays a crucial role in inflammatory responses by breaking down cyclic adenosine monophosphate (cAMP), a molecule that inhibits the release of inflammatory markers .

Mode of Action

5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol acts as a PDE4 inhibitor . It binds to the catalytic domain of PDE4, specifically interacting with the bimetallic heme and overlapping with the phosphate in cAMP during the substrate hydrolysis process . This interaction extends into the adenine pocket, inhibiting the enzyme’s activity and leading to an increase in cAMP levels .

Biochemical Pathways

The increase in cAMP levels affects multiple biochemical pathways. It leads to the phosphorylation of cAMP response element-binding protein in human monocytes and a decrease in extracellular signal-regulated kinase phosphorylation in human T cells . These changes result in a decrease in the production of cell factors, which are implicated in skin structure changes, barrier function pathology, and immune dysregulation associated with conditions like psoriasis and atopic dermatitis .

Pharmacokinetics

It’s known that the compound can penetrate the skin locally , suggesting that it may have good bioavailability when used topically.

Result of Action

The inhibition of PDE4 by 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol leads to a decrease in the release of tumor necrosis factor-alpha, interleukins (IL)-23, IL-17, interferon-gamma, IL-4, IL-5, IL-13, and IL-22 . These cytokines are associated with inflammatory responses and skin structure changes. Therefore, the compound’s action can potentially alleviate symptoms of skin diseases like psoriasis and atopic dermatitis .

Action Environment

The action of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol can be influenced by environmental factors. For instance, the compound’s efficacy in inhibiting the transcription of IL-13, IL-22, IL-17F, and IL-23 induced by phorbol myristate acetate, as well as the expression of thymic stromal lymphopoietin induced by calcipotriol in mouse skin, suggests that it may be more effective in certain inflammatory environments .

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid is its high yield and ease of synthesis. This makes it a valuable building block for the synthesis of various organic compounds. Another advantage is its potential as an anti-cancer agent, which has been demonstrated in vitro and in vivo studies. However, there are also limitations to the use of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid in lab experiments. One limitation is its potential toxicity, which needs to be further investigated. Another limitation is its stability, as it can degrade over time, leading to reduced activity.

Future Directions

There are several future directions for the study of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid. One direction is to investigate its potential as an anti-cancer agent in humans. This will require further studies to determine its safety and efficacy in clinical trials. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. This can lead to the development of new materials with applications in various fields, such as electronics and energy storage. Finally, more studies are needed to investigate the mechanism of action of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid, which can help to identify new targets for drug development.

Scientific Research Applications

5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. It has been used as a building block for the synthesis of various organic compounds, such as boron-containing polymers and dendrimers. In medicinal chemistry, 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid has been shown to have potential as an anti-cancer agent, as it can inhibit the activity of proteasomes, which are involved in the degradation of proteins in cancer cells. In materials science, 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid has been used as a cross-linking agent for the synthesis of hydrogels and other materials.

properties

IUPAC Name

(1-hydroxy-3H-2,1-benzoxaborol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3,10-11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVCPDWREFJZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228161
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol

CAS RN

905710-77-2
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905710-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was made from 18h in the same manner as compound 19b: mp 124-128° C.; 1H NMR (300 MHz, DMSO-d6) δ (ppm) 4.53 (d, 2H), 4.94 (s, 2H), 5.24 (t, 1H), 7.26 (d, 1H), 7.33 (s, 1H), 7.64 (d, 1H), 9.08 (s, 1H); ESI-MS m/z 163 (M−H)−; HPLC purity 100%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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